An In-Depth Technical Guide to the Synthesis of Ethyl Phenanthrene-2-carboxylate
An In-Depth Technical Guide to the Synthesis of Ethyl Phenanthrene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive and technically detailed overview of a reliable synthetic pathway to Ethyl Phenanthrene-2-carboxylate, a valuable scaffold in medicinal chemistry and materials science. The presented methodology is grounded in established organic chemistry principles and supported by practical, field-proven insights to ensure reproducibility and high yield.
Introduction: The Significance of the Phenanthrene Scaffold
Phenanthrene, a polycyclic aromatic hydrocarbon, and its derivatives are of significant interest due to their presence in a variety of natural products and their wide-ranging applications in pharmaceuticals and material science. The introduction of a carboxylate group at the 2-position of the phenanthrene nucleus provides a key functional handle for further molecular elaboration, making ethyl phenanthrene-2-carboxylate a crucial intermediate for the synthesis of complex molecular architectures with potential biological activity or unique photophysical properties.
Strategic Approach to Synthesis
The synthesis of ethyl phenanthrene-2-carboxylate is most effectively achieved through a multi-step sequence that prioritizes regioselectivity and high conversion rates. The chosen strategy involves three key transformations:
-
Friedel-Crafts Acylation: Introduction of an acetyl group at the 2-position of the phenanthrene core.
-
Haloform Reaction: Oxidation of the acetyl group to a carboxylic acid.
-
Fischer Esterification: Conversion of the carboxylic acid to its corresponding ethyl ester.
This pathway is selected for its reliability, scalability, and the commercial availability of the starting materials. Each step will be discussed in detail, including the underlying chemical principles and a comprehensive experimental protocol.
Visualizing the Synthetic Workflow
The overall synthetic scheme is depicted below, providing a clear visual roadmap of the transformation from phenanthrene to the target molecule.
Caption: Overall synthetic route to Ethyl phenanthrene-2-carboxylate.
Part 1: Friedel-Crafts Acylation of Phenanthrene
Causality Behind Experimental Choices
The Friedel-Crafts acylation is a classic and effective method for introducing an acyl group onto an aromatic ring. The choice of acetyl chloride as the acylating agent and aluminum chloride as the Lewis acid catalyst is standard for this transformation. The regioselectivity of the acylation on phenanthrene is directed to the 2 and 3 positions, with the 2-isomer often being the major product under specific conditions.[1] Controlling the reaction temperature and the solvent is crucial for maximizing the yield of the desired 2-acetylphenanthrene. Nitrobenzene is a common solvent for this reaction as it can lead to a higher proportion of the β-substituted product.[2]
Detailed Experimental Protocol: Synthesis of 2-Acetylphenanthrene
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, suspend anhydrous aluminum chloride (1.2 eq.) in dry nitrobenzene at 0 °C.
-
Addition of Reactants: To this stirred suspension, add a solution of phenanthrene (1.0 eq.) in dry nitrobenzene. Then, add acetyl chloride (1.1 eq.) dropwise via the dropping funnel, maintaining the temperature at 0-5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Purification: Wash the combined organic extracts with water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 2-acetylphenanthrene as a solid.
| Parameter | Value |
| Starting Material | Phenanthrene |
| Reagents | Acetyl chloride, Anhydrous Aluminum Chloride |
| Solvent | Nitrobenzene |
| Reaction Time | 4-6 hours |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | 60-70% |
Part 2: Haloform Reaction for Carboxylic Acid Synthesis
Causality Behind Experimental Choices
The haloform reaction provides an efficient method for the conversion of methyl ketones to carboxylic acids.[3][4] This reaction is particularly useful here as it selectively oxidizes the acetyl group introduced in the previous step without affecting the aromatic phenanthrene core.[5] The use of sodium hydroxide and bromine (or household bleach, which contains sodium hypochlorite) is a common and effective reagent combination for this transformation.[6] The reaction proceeds via the formation of a trihalomethyl ketone intermediate, which is then cleaved by the hydroxide base.[3]
Detailed Experimental Protocol: Synthesis of Phenanthrene-2-carboxylic acid
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-acetylphenanthrene (1.0 eq.) in a suitable solvent such as dioxane or tetrahydrofuran.
-
Reagent Addition: To this solution, add an aqueous solution of sodium hydroxide (excess). While stirring vigorously, slowly add a solution of bromine in sodium hydroxide (or add commercial bleach) at a temperature maintained between 10-20 °C.
-
Reaction Progression: After the addition is complete, continue stirring at room temperature for 2-3 hours, or until the reaction is complete as indicated by TLC.
-
Work-up: Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water to remove any inorganic salts, and then dry. The crude phenanthrene-2-carboxylic acid can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.
| Parameter | Value |
| Starting Material | 2-Acetylphenanthrene |
| Reagents | Sodium hydroxide, Bromine (or Sodium hypochlorite) |
| Solvent | Dioxane/Water |
| Reaction Time | 2-3 hours |
| Temperature | 10-20 °C to Room Temperature |
| Typical Yield | 80-90% |
Part 3: Fischer Esterification
Causality Behind Experimental Choices
Fischer esterification is a straightforward and widely used method for converting carboxylic acids to esters.[7][8] The reaction involves heating the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid.[9] The use of a large excess of ethanol helps to drive the equilibrium towards the formation of the ethyl ester, in accordance with Le Chatelier's principle.
Detailed Experimental Protocol: Synthesis of Ethyl phenanthrene-2-carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend phenanthrene-2-carboxylic acid (1.0 eq.) in an excess of absolute ethanol.
-
Catalyst Addition: To this suspension, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%).
-
Reaction Progression: Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the esterification can be monitored by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude ethyl phenanthrene-2-carboxylate can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
| Parameter | Value |
| Starting Material | Phenanthrene-2-carboxylic acid |
| Reagents | Absolute Ethanol, Concentrated Sulfuric Acid |
| Reaction Time | 4-8 hours |
| Temperature | Reflux |
| Typical Yield | 85-95% |
Characterization of Ethyl phenanthrene-2-carboxylate
The final product should be characterized by standard spectroscopic methods to confirm its identity and purity.
Expected Spectroscopic Data
-
¹H NMR (CDCl₃, 500 MHz):
-
Aromatic protons (phenanthrene core): δ 7.5-9.0 ppm (multiplets)
-
Ethyl ester -CH₂-: δ ~4.4-4.5 ppm (quartet, J ≈ 7.1 Hz)
-
Ethyl ester -CH₃: δ ~1.4-1.5 ppm (triplet, J ≈ 7.1 Hz)
-
-
¹³C NMR (CDCl₃, 125 MHz): [11]
-
Carbonyl carbon (C=O): δ ~167-168 ppm
-
Aromatic carbons: δ ~122-135 ppm
-
Ethyl ester -CH₂-: δ ~61-62 ppm
-
Ethyl ester -CH₃: δ ~14-15 ppm
-
-
Infrared (IR) Spectroscopy (KBr): [12]
-
C=O stretching (ester): ~1715-1730 cm⁻¹
-
C-O stretching: ~1250-1300 cm⁻¹ and ~1050-1100 cm⁻¹
-
Aromatic C-H stretching: ~3000-3100 cm⁻¹
-
Aromatic C=C stretching: ~1450-1600 cm⁻¹
-
Conclusion
This in-depth technical guide outlines a robust and reproducible synthetic route for the preparation of ethyl phenanthrene-2-carboxylate. By following the detailed protocols and understanding the chemical principles behind each step, researchers can confidently synthesize this valuable intermediate for their drug discovery and materials science endeavors. The provided workflow emphasizes safety, efficiency, and high yield, making it a valuable resource for the scientific community.
References
- Electronic Supplementary Information for an unspecified article. (This is a placeholder as the exact source for the 9-carboxylate NMR data was from a supplementary file without a direct article link).
- Saha, A., et al. "PAH: Anthracene and phenanthrene." Study Guide to Organic Chemistry, Volume 5.
-
"Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification)." Master Organic Chemistry. [Link]
-
"Haloform reaction." Wikipedia. [Link]
-
Hewgill, F. R., Slamet, R., & Stewart, J. M. (2000). On the synthesis of a phenanthrene-2,7-quinone. Journal of the Chemical Society, Perkin Transactions 1, (21), 3741-3748. [Link]
-
"Phenanthrene synthesis." Química Organica.org. [Link]
-
"Esterification - alcohols and carboxylic acids." Chemguide. [Link]
-
"Phenanthrene Spectra." NASA Ames Research Center. [Link]
-
"The Haloform Reaction." Master Organic Chemistry. [Link]
-
Agranat, I., & Shih, Y. S. (1976). The scope of the Haworth synthesis. Journal of Chemical Education, 53(10), 657. [Link]
-
"Polynuclear Hydrocarbons: Synthesis and Reactions." Pharmaguideline. [Link]
-
"Ethyl phenanthrene-2-carboxylate." BU CyberSec Lab. [Link]
-
"Reversible Friedel-Crafts Acylations of Phenanthrene: Rearrangements of Acetylphenanthrenes." ResearchGate. [Link]
-
"Synthesis of phenanthrene-9-carboxylic esters by the iron-catalyzed reaction of phenanthrene with CCl4 and alcohols." ResearchGate. [Link]
-
"PHENANTHRENE Method of Preparations 1. Haworth synthesis." Gyan Sanchay. [Link]
-
"Haloform reaction." YouTube. [Link]
-
"13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0193403)." NP-MRD. [Link]
-
"200 Years of The Haloform Reaction: Methods and Applications." PMC - NIH. [Link]
-
"Product Class 6: Phenanthrene-9,10-diones, Stilbenequinones, Diphenoquinones, and Related Ring Assemblies." Science of Synthesis. [Link]
-
"Esterification Reaction between Alcohol and Carboxylic Acid." YouTube. [Link]
-
"The Haloform Reaction." YouTube. [Link]
-
"Representative infrared spectra of phenanthrene at room temperature a..." ResearchGate. [Link]
-
"database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams..." Doc Brown's Chemistry. [Link]
-
"IR Spectroscopy Tutorial: Esters." University of Colorado Boulder. [Link]
-
"13C NMR Spectrum of ethyl 1H-indene-2-carboxylate (6c)." ResearchGate. [Link]
-
"¹³C NMR Spectroscopy." eCampusOntario Pressbooks. [Link]
- "Oxidation of phenanthrene to produce 2, 2'-diphenic acid and its esters.
-
"Synthesis of 2-Acylphenol and Flavene Derivatives from the Ruthenium-Catalyzed Oxidative C–H Acylation of Phenols with Aldehydes." PMC - NIH. [Link]
Sources
- 1. Phenanthrene synthesis [quimicaorganica.org]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. Haloform reaction - Wikipedia [en.wikipedia.org]
- 6. 200 Years of The Haloform Reaction: Methods and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. m.youtube.com [m.youtube.com]
- 10. rsc.org [rsc.org]
- 11. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 12. orgchemboulder.com [orgchemboulder.com]
